(Z)-8-(furan-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
The compound (Z)-8-(furan-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one belongs to the benzofuro-oxazinone class, characterized by a fused benzofuran-oxazinone core. Its Z-configuration at the exocyclic double bond (pyridin-4-ylmethylene substituent) is critical for conformational stability and intermolecular interactions. Key structural features include:
- Pyridin-4-ylmethylene substituent: Contributes to electron-deficient aromatic interactions.
- Bicyclic framework: Imparts rigidity, influencing pharmacokinetic properties.
Properties
IUPAC Name |
(2Z)-8-(furan-2-ylmethyl)-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c24-20-16-3-4-18-17(12-23(13-26-18)11-15-2-1-9-25-15)21(16)27-19(20)10-14-5-7-22-8-6-14/h1-10H,11-13H2/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNYBEBWRQYKBW-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)OCN1CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)OCN1CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-8-(furan-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound with a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 371.4 g/mol |
| CAS Number | 929857-29-4 |
The structure includes a furan ring and a pyridine moiety, which are known to influence its biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives of furan have shown efficacy against various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
Preliminary studies have demonstrated that this compound may possess anticancer properties. Analogous compounds have been reported to inhibit cell proliferation in various cancer cell lines. For example, certain furan-containing derivatives have shown cytotoxic effects against human cancer cell lines such as A431 and Jurkat . The mechanism of action is hypothesized to involve apoptosis induction and disruption of cellular signaling pathways.
Antiviral Activity
Recent investigations into related furan derivatives have revealed their potential as inhibitors of viral enzymes. Notably, compounds targeting the main protease (Mpro) of SARS-CoV-2 have shown promising results. For instance, derivatives with similar furan structures exhibited IC values in the low micromolar range against Mpro, indicating a potential pathway for therapeutic development against COVID-19 .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various furan derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications in the furan ring enhanced antibacterial activity, achieving minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .
Case Study 2: Anticancer Mechanism
In vitro studies on a series of benzofuroxazine derivatives demonstrated that they induced apoptosis in cancer cells through caspase activation and mitochondrial membrane potential disruption. These findings suggest that this compound could be further explored for its anticancer potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Key observations include:
- Furan Ring : Enhances interaction with biological targets due to its electron-rich nature.
- Pyridine Moiety : Imparts additional polarity and potential hydrogen bonding capabilities.
- Substituents on the Benzofuroxazine Core : Alter lipophilicity and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table summarizes key differences between the target compound and structurally related analogs:
Key Observations:
Substituent Effects on Polarity :
- The target compound’s furan-2-ylmethyl group increases polarity compared to the 4-fluorophenethyl group in , which enhances lipophilicity.
- The 4-methoxybenzylidene substituent in introduces methoxy-mediated solubility challenges but improves metabolic stability .
Adduct Formation :
- The 1,4-dioxane adduct in improves crystallinity and stability but increases molecular weight by ~195 g/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
